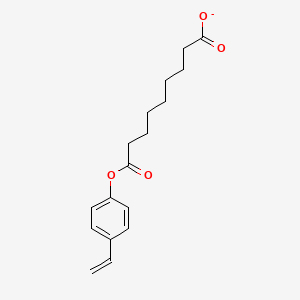
9-(4-Ethenylphenoxy)-9-oxononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Ethenylphenoxy)-9-oxononanoate is an organic compound that features a phenoxy group attached to a nonanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Ethenylphenoxy)-9-oxononanoate typically involves the reaction of 4-vinylphenol with nonanoic acid or its derivatives. One common method includes the esterification of 4-vinylphenol with nonanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(4-Ethenylphenoxy)-9-oxononanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
9-(4-Ethenylphenoxy)-9-oxononanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 9-(4-Ethenylphenoxy)-9-oxononanoate involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Vinylphenol: A precursor in the synthesis of 9-(4-Ethenylphenoxy)-9-oxononanoate.
Nonanoic Acid: Another precursor used in the synthesis.
Phenolic Antioxidants: Compounds with similar phenoxy groups that exhibit antioxidant properties.
Uniqueness
This compound is unique due to its combination of a phenoxy group with a nonanoate chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
9-(4-Ethenylphenoxy)-9-oxononanoate, also known by its CAS number 603951-90-2, is a chemical compound that has garnered interest for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The structure of this compound can be described as a derivative of nonanoic acid, featuring an ethylene-substituted phenoxy group. Its molecular formula is C16H22O3, and its molecular weight is approximately 270.35 g/mol. The presence of the phenoxy group may influence its solubility and interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, research indicates that similar fatty acid derivatives exhibit significant antimicrobial effects against various pathogens. A study utilizing disk-diffusion methods demonstrated that certain fatty acids derived from fungal metabolites showed inhibition zones against Escherichia coli and Candida maltosa, suggesting potential applications in developing antimicrobial agents .
Anti-inflammatory Effects
Compounds with fatty acid structures often exhibit anti-inflammatory properties. The mechanism typically involves the modulation of inflammatory pathways and cytokine production. Although specific studies on this compound are scarce, the presence of unsaturated bonds in its structure may contribute to such activities.
Study on Fungal Metabolites
In a study focusing on fungal metabolites produced by Hypomontagnella monticulosa, researchers found that various fatty acids were responsible for significant antimicrobial activities . The metabolites were extracted and analyzed using GC-MS, revealing a complex profile that included compounds structurally similar to this compound.
Pharmacological Profile
Another investigation into the pharmacological profiles of similar compounds indicated potential applications in treating infections and inflammation . This aligns with the observed effects of fatty acid derivatives in clinical settings.
Data Table: Summary of Biological Activities
Properties
CAS No. |
603951-90-2 |
|---|---|
Molecular Formula |
C17H21O4- |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
9-(4-ethenylphenoxy)-9-oxononanoate |
InChI |
InChI=1S/C17H22O4/c1-2-14-10-12-15(13-11-14)21-17(20)9-7-5-3-4-6-8-16(18)19/h2,10-13H,1,3-9H2,(H,18,19)/p-1 |
InChI Key |
NKUFJHCLBIWQIZ-UHFFFAOYSA-M |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC(=O)CCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















